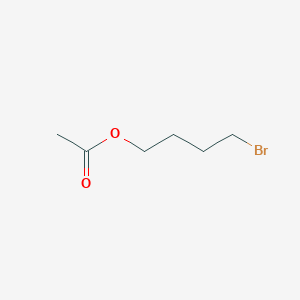

4-Bromobutyl acetate

Overview

Description

4-Bromobutyl acetate is a chemical compound that can be synthesized through a one-pot reaction involving 1,4-butanediol, hydrogen bromide, and acetic acid in the presence of a water-carrying agent such as toluene. The optimal conditions for this synthesis have been identified, leading to a high yield of the desired product .

Synthesis Analysis

The synthesis of 4-bromobutyl acetate has been explored in a study where various factors affecting the yield were investigated. The study found that the molar ratio of 1,4-butanediol to hydrogen bromide and acetic acid is critical, with the best results obtained at a ratio of 1:1:1.3. The addition of acetic anhydride during the reaction also improved the yield significantly, reaching up to 91.2%. The reaction mechanism was deduced, and the crude product was analyzed using GC-MS .

Molecular Structure Analysis

While there is no direct analysis of the molecular structure of 4-bromobutyl acetate in the provided papers, related compounds have been studied. For instance, the molecular and crystal structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole was determined using single-crystal X-ray diffraction, revealing a planar heterocyclic ring with the acetylamino-group forming a dihedral angle of nearly 90° with the plane . This type of structural analysis is crucial for understanding the physical and chemical properties of similar brominated compounds.

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 4-bromobutyl acetate. However, studies on related brominated compounds offer insights into their reactivity. For example, 4-bromocrotonic acid was shown to inhibit fatty acid oxidation and ketone body degradation in rat heart mitochondria, indicating that brominated compounds can have significant biological effects . Additionally, the synthesis of 4'-Bromobiphenyl-4-carboxylic acid involved acetylation and haloform reactions, suggesting that brominated compounds can undergo various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromobutyl acetate are not directly reported in the provided papers. However, the synthesis paper indicates that the compound is volatile enough to be analyzed by GC-MS, suggesting a certain degree of volatility and stability to allow for gas chromatographic analysis . The properties of brominated compounds, in general, can be inferred from studies on similar substances, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, which exhibits specific bond angles and electron-withdrawing effects due to the presence of the bromine atom .

Scientific Research Applications

Synthesis and Chemical Properties

- 4-Bromobutyl acetate has been synthesized through a one-pot reaction, using 1,4-butanediol, hydrogen bromide, and acetic acid. This method provided a high yield and was optimized for efficiency, indicating its potential in industrial synthesis processes (Heng, 2008).

Application in Heterocyclic Compound Synthesis

- The compound has been used in the synthesis of heterocyclic compounds containing phosphorus. This demonstrates its utility in creating complex organic molecules, which can have various applications including pharmaceuticals and materials science (Arbuzov & Yarmukhametova, 1960).

Role in Antibacterial and Tuberculostatic Activity

- 4-Bromobutyl acetate has been utilized in the alkylation of 4-aryldiazenylpyrazoles, leading to compounds that showed modest antibacterial activity. This suggests its role in developing new antibacterial agents (Ivanova, Burgart, & Saloutin, 2013).

- Similarly, its use in synthesizing polyfluoroalkyl-containing pyrazoles, which demonstrated moderate tuberculostatic activity, highlights its potential in creating treatments for tuberculosis (Ivanova et al., 2011).

Exploration in Bromodomain Research

- 4-Bromobutyl acetate derivatives have been investigated in studies focusing on bromodomains, which are involved in reading epigenetic markers and can be relevant in cancer research and other diseases (Hewings et al., 2011).

Insights into Biochemical Processes

- Studies have explored the use of similar brominated compounds in understanding biochemical processes, such as fatty acid oxidation and ketone body degradation, which are crucial in metabolic studies (Olowe & Schulz, 1982).

Biofield Energy Treatment Effects

- Research on 4-bromoacetophenone, a related compound, under biofield energy treatment revealed significant effects on its physical, thermal, and spectral properties. This kind of study can contribute to understanding how non-physical factors might influence chemical substances (Trivedi et al., 2015).

Utility in Polymer Science

- Vinyl bromobutanoate, derived from 4-bromobutyl acetate, has been synthesized and used in creating functional degradable polymers. This has implications in materials science, particularly in developing new biodegradable plastics (Hedir et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

4-Bromobutyl acetate is a nucleic acid that contains a hydroxyl group, two nitrogen atoms, and four carbon atoms . It has been shown to bind to p2y receptors on the surface of cells . The p2y receptors are a family of purinergic G protein-coupled receptors, activated by nucleotides such as ATP, ADP, UTP, UDP, and UDP-glucose.

Mode of Action

The compound interacts with its targets, the p2y receptors, resulting in a variety of cellular responses depending on the specific receptor subtype and the cell type. It is thought to have tuberculostatic activity in vitro .

Result of Action

4-Bromobutyl acetate has been shown to inhibit viral replication by binding to the template or molecule . This suggests that it may have antiviral properties.

properties

IUPAC Name |

4-bromobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABIRUEGSGTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884110 | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobutyl acetate | |

CAS RN |

4753-59-7 | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromobutyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanol, 4-bromo-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 4-bromobutyl acetate in organic synthesis?

A: 4-Bromobutyl acetate serves as an alkylating agent, introducing a four-carbon chain with a terminal hydroxyl group (after deprotection) to various molecules. This is particularly useful in synthesizing modified nucleosides, pyrazolones, and other heterocyclic compounds. [, , , ]

Q2: Can you provide an example of a reaction where 4-bromobutyl acetate is used for alkylation?

A: In the synthesis of novel pyrazolones with potential antimicrobial activity, 4-bromobutyl acetate was reacted with a series of 4-arylhydrazono-5-methyl-1,2-dihydropyrazol-3-ones. This reaction, catalyzed by potassium carbonate, selectively alkylated the N2 position of the pyrazolinone ring, leading to the formation of the corresponding N2-alkylated derivatives. []

Q3: What is the role of the acetate group in 4-bromobutyl acetate?

A: The acetate group acts as a protecting group for the hydroxyl functionality. This prevents unwanted side reactions during the alkylation step and allows for further modifications later in the synthetic sequence. [, , , ]

Q4: How is the acetate group removed after the alkylation reaction?

A: The acetate group can be readily removed through ammonolysis or hydrolysis under basic conditions, revealing the free hydroxyl group. This deprotection step is typically carried out at room temperature to avoid degradation of the target molecule. []

Q5: What are the typical reaction conditions used for alkylation with 4-bromobutyl acetate?

A: Alkylation reactions employing 4-bromobutyl acetate are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions usually require a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), and are typically performed at elevated temperatures to facilitate the alkylation process. [, , , ]

Q6: What are the main by-products observed in reactions involving 4-bromobutyl acetate?

A: Apart from the desired alkylated product, the reaction might yield by-products resulting from elimination reactions or competing alkylation at other nucleophilic sites. For instance, in the synthesis of 4-bromobutyl acetate itself, by-products such as 1,4-dibromobutane, 4-bromo-1-butanol, tetrahydrofuran, and 1,4-diacetoxybutane were identified. []

Q7: What spectroscopic techniques are commonly employed to characterize compounds synthesized using 4-bromobutyl acetate?

A: Researchers frequently utilize infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) to confirm the structure of the synthesized compounds. These techniques provide valuable information about the functional groups present and the connectivity of atoms within the molecules. [, , ]

Q8: Has 4-bromobutyl acetate been used in synthesizing compounds with potential biological activities?

A: Yes, 4-bromobutyl acetate has been utilized in synthesizing compounds exhibiting potential antimicrobial, [, ] antitumor, [] and anti-HIV activities. [] These studies highlight the potential of this reagent in developing new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)